molecular formula C18H17NO3 B11403723 N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11403723
M. Wt: 295.3 g/mol
InChI Key: DMNUUOZQGSUHBF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxyaniline and 5-methyl-1-benzofuran-3-carboxylic acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with anti-inflammatory, analgesic, or anticancer properties. Its structure allows for modifications that can enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(2-hydroxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the methoxyphenyl and methylbenzofuran groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H17NO3/c1-12-7-8-16-14(9-12)13(11-22-16)10-18(20)19-15-5-3-4-6-17(15)21-2/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

DMNUUOZQGSUHBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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